molecular formula C20H29NO3S B11512968 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-

Cat. No.: B11512968
M. Wt: 363.5 g/mol
InChI Key: SAGTWNGNNXKGMX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is a complex organic compound characterized by the presence of an adamantane moiety, a benzenesulfonamide group, and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(adamantan-1-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

Uniqueness

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is unique due to the presence of both the adamantane moiety and the 3,4-dimethyl substitution on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H29NO3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H29NO3S/c1-14-3-4-19(7-15(14)2)25(22,23)21-5-6-24-20-11-16-8-17(12-20)10-18(9-16)13-20/h3-4,7,16-18,21H,5-6,8-13H2,1-2H3

InChI Key

SAGTWNGNNXKGMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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